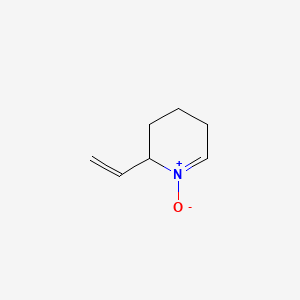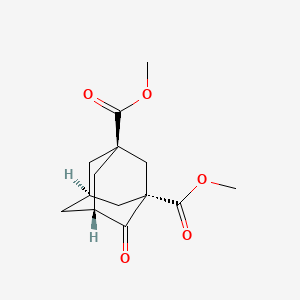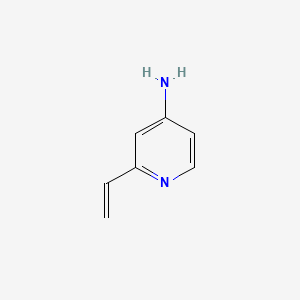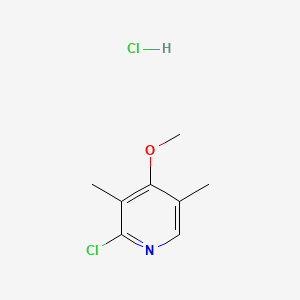
2-Ethenyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethenyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium is a heterocyclic organic compound that belongs to the class of tetrahydropyridine oxides. This compound is characterized by the presence of a vinyl group attached to the nitrogen atom of the tetrahydropyridine ring, along with an oxide group at the 1-position. It is of significant interest in organic chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium typically involves the cycloaddition of 2,3,4,5-tetrahydropyridine N-oxide to vinyl ethers. This reaction is often carried out under enantioselective conditions to obtain the desired product in high optical purity. For instance, the cycloaddition of 2,3,4,5-tetrahydropyridine N-oxide with ®-2,2-dimethyl-1-phenylpropyl vinyl ether, followed by N-benzylation and reduction with lithium aluminium hydride, yields the target compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 2-Ethenyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium undergoes various chemical reactions, including:
Cycloaddition: This compound readily participates in cycloaddition reactions with vinyl ethers and allyl alcohols to form hexahydroisoxazolo derivatives.
Reduction: The reduction of the N-oxide group can be achieved using reagents such as lithium aluminium hydride.
Substitution: The vinyl group can undergo substitution reactions with various electrophiles, leading to the formation of substituted tetrahydropyridine derivatives.
Common Reagents and Conditions:
Cycloaddition: Typically involves vinyl ethers or allyl alcohols under mild conditions.
Reduction: Lithium aluminium hydride is commonly used for the reduction of the N-oxide group.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Cycloaddition Products: Hexahydroisoxazolo derivatives.
Reduction Products: Reduced tetrahydropyridine derivatives.
Substitution Products: Substituted tetrahydropyridine derivatives.
科学的研究の応用
2-Ethenyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
作用機序
The mechanism of action of 2-Ethenyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium involves its interaction with various molecular targets and pathways. The vinyl group allows for facile participation in cycloaddition and substitution reactions, while the N-oxide group can undergo reduction to form reactive intermediates. These intermediates can interact with biological macromolecules, leading to potential therapeutic effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application and derivative being studied .
類似化合物との比較
2,3,4,5-Tetrahydropyridine N-oxide: A precursor in the synthesis of 2-Ethenyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium.
Hexahydroisoxazolo derivatives: Products of cycloaddition reactions involving this compound.
Substituted tetrahydropyridine derivatives: Products of substitution reactions involving the vinyl group.
Uniqueness: this compound is unique due to its combination of a vinyl group and an N-oxide group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic organic chemistry and various research applications .
特性
CAS番号 |
105679-00-3 |
|---|---|
分子式 |
C7H11NO |
分子量 |
125.171 |
IUPAC名 |
2-ethenyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium |
InChI |
InChI=1S/C7H11NO/c1-2-7-5-3-4-6-8(7)9/h2,6-7H,1,3-5H2 |
InChIキー |
ZHQYSYNQGFCLPE-UHFFFAOYSA-N |
SMILES |
C=CC1CCCC=[N+]1[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Bromobis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]borane](/img/structure/B560757.png)
